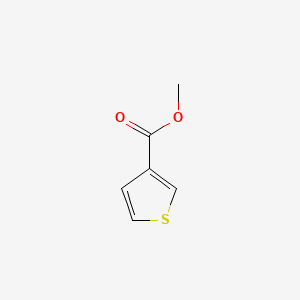

3-Cloro-1-benzotiofeno-2-carbohidrazida

Descripción general

Descripción

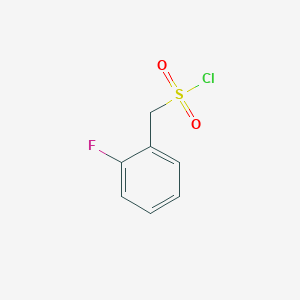

3-Chloro-1-benzothiophene-2-carbohydrazide (3-CBT-2-CH) is an organic compound of the benzothiophene family. It is a white crystalline solid that is soluble in organic solvents such as ether and chloroform, and is used in a variety of scientific and industrial applications. 3-CBT-2-CH has been studied for its potential use in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and for its potential applications in biochemistry and physiological research.

Aplicaciones Científicas De Investigación

Investigación en Proteómica

Este compuesto se utiliza en investigación en proteómica para el estudio de la expresión, interacción y función de las proteínas. Su papel en la proteómica puede ser crucial para comprender los mecanismos de la enfermedad e identificar posibles dianas terapéuticas .

Síntesis de Complejos Metálicos

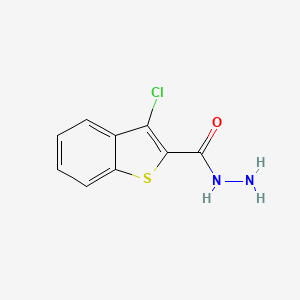

3-Cloro-1-benzotiofeno-2-carbohidrazida: sirve como ligando en la síntesis de varios complejos metálicos. Estos complejos se estudian por sus propiedades antimicrobianas, lo que podría conducir al desarrollo de nuevos antibióticos .

Síntesis Orgánica

El compuesto es un intermedio clave en la síntesis orgánica, particularmente en la construcción de compuestos heterocíclicos. Estos compuestos tienen una amplia gama de aplicaciones, incluyendo en productos farmacéuticos y agroquímicos .

Ciencia de los Materiales

En la ciencia de los materiales, se utiliza para desarrollar semiconductores orgánicos. Estos materiales son esenciales para crear dispositivos electrónicos flexibles, como pantallas OLED y células solares .

Química Analítica

This compound: puede utilizarse como reactivo en química analítica para detectar, identificar y cuantificar otras sustancias, particularmente en mezclas complejas .

Estudios Farmacológicos

El compuesto está involucrado en la investigación farmacológica para explorar su potencial como agente terapéutico. Sus efectos sobre los sistemas biológicos pueden proporcionar información para desarrollar nuevos medicamentos .

Propiedades

IUPAC Name |

3-chloro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-7-5-3-1-2-4-6(5)14-8(7)9(13)12-11/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEDHPBSCKIDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345764 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62524-21-4 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-benzothiophene-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 3-Chloro-1-benzothiophene-2-carbohydrazide explored in the provided research?

A: The research primarily investigates 3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC) for its potential as a corrosion inhibitor and its antimicrobial activity. [, , , ]

Q2: How effective is CBTC as a corrosion inhibitor, and what mechanisms are involved?

A: CBTC demonstrates promising corrosion inhibition properties for 6061 aluminum alloy/SiCp composite in hydrochloric acid. [] It acts as a cathodic inhibitor, meaning it primarily suppresses the cathodic reactions in the corrosion process. [] The inhibition efficiency increases with higher CBTC concentrations (up to a certain limit) and lower temperatures. [] The adsorption of CBTC onto the composite surface, primarily governed by physisorption, follows Temkin's and Langmuir adsorption isotherms. []

Q3: What structural modifications of CBTC have been explored, and how do these changes affect its biological activity?

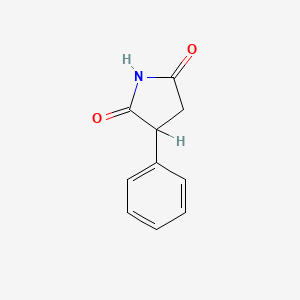

A: Researchers have synthesized various derivatives of CBTC, including thioxotetrahydropyrimidines, thiazoles, triazoles, oxadiazoles, thiosemicarbazides, thiazolidines, and Schiff bases. [, , , , ] These modifications aim to explore the structure-activity relationship and enhance the compound's antimicrobial and anthelmintic properties. [, , , , ] For instance, incorporating a 1,3,4-oxadiazole-2-thiol moiety into CBTC resulted in promising antibacterial activity. []

Q4: What types of metal complexes can be formed with CBTC, and what are their potential applications?

A: CBTC can act as a tridentate ONO donor ligand, forming complexes with various transition metals, including Cu(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). [, ] These metal complexes, characterized by octahedral geometry, have shown promising antimicrobial activity against both bacteria and fungi. []

Q5: What spectroscopic techniques are commonly employed to characterize CBTC and its derivatives?

A: Characterization of CBTC and its derivatives commonly utilizes Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and mass spectrometry. [, , , , ] These techniques provide valuable information about the compound's functional groups, proton environments, and molecular weight, respectively, aiding in structure elucidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)